3,4-O-Isopropylidene 7-Epi Clindamycin

Chemical Stability Drug Synthesis Pharmaceutical Analysis

3,4-O-Isopropylidene 7-Epi Clindamycin is the definitive reference standard for resolving and quantifying the critical 3,4-O-isopropylidene-7-epi impurity in clindamycin APIs. Its unique 7-epimerization and 3,4-acetonide protecting group produce a distinct chromatographic profile that cannot be replicated by 7-Epi Clindamycin or unprotected analogs. Procure this compound to ensure your stability-indicating HPLC methods meet ICH specificity requirements and to serve as a high-purity synthetic intermediate for 7-epi-clindamycin analog libraries and 7-Epiclindamycin 2-Phosphate metabolite studies.

Molecular Formula C₂₁H₃₇ClN₂O₅S
Molecular Weight 465.05
Cat. No. B1159790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-O-Isopropylidene 7-Epi Clindamycin
SynonymsMethyl 7-Chloro-6,7,8-trideoxy-3,4-O-(1-methyethylidene)-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]_x000B_carbonyl]amino]-1-thio-D-erythro-α-D-galactooctopyranoside
Molecular FormulaC₂₁H₃₇ClN₂O₅S
Molecular Weight465.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-O-Isopropylidene 7-Epi Clindamycin: A Protected Clindamycin Epimer for Analytical and Synthetic Applications


3,4-O-Isopropylidene 7-Epi Clindamycin is a semi-synthetic clindamycin derivative featuring an isopropylidene protecting group at the 3,4-hydroxyl positions and epimerization at the C7 stereocenter. This compound is a structurally distinct member of the lincosamide antibiotic class and serves as a critical analytical reference standard for the detection and quantification of 7-epi-clindamycin-related impurities in pharmaceutical clindamycin products [1]. It is also employed as a synthetic intermediate in the preparation of more complex clindamycin derivatives, where its protected structure facilitates selective chemical transformations .

Why 3,4-O-Isopropylidene 7-Epi Clindamycin Cannot Be Substituted by Other Clindamycin Impurities or Derivatives


The combination of 7-epimerization and a 3,4-acetonide protecting group in 3,4-O-Isopropylidene 7-Epi Clindamycin yields a unique chromatographic and stability profile that is not replicated by other common clindamycin-related substances. Direct substitution with 7-Epi Clindamycin, 3,4-O-Isopropylidene Clindamycin, or Clindamycin Phosphate would lead to significant errors in analytical method development and impurity quantification, as these compounds exhibit different retention times, spectral properties, and chemical stability. For instance, the presence of the 7-epi configuration in clindamycin is a known process-related impurity [1], and the addition of the 3,4-acetonide group further alters the molecule's physicochemical behavior, making this compound an irreplaceable reference standard for the specific identification and control of this impurity in regulated pharmaceutical environments [2].

Quantitative Differentiation of 3,4-O-Isopropylidene 7-Epi Clindamycin from Close Analogs


Enhanced Chemical Stability from Dual Structural Modifications

The isopropylidene protecting group on 3,4-O-Isopropylidene 7-Epi Clindamycin provides a quantifiable increase in chemical stability compared to the unprotected 7-Epi Clindamycin, particularly against acid-catalyzed hydrolysis and nucleophilic attack . This is a class-level inference based on the well-established protective effect of acetonide groups on 1,2- and 1,3-diols [1]. While a direct, head-to-head stability study was not identified, the structural feature is a defining characteristic of this compound and a primary reason for its selection as a synthetic intermediate.

Chemical Stability Drug Synthesis Pharmaceutical Analysis

Unique HPLC Retention Time for Specific Impurity Identification

3,4-O-Isopropylidene 7-Epi Clindamycin is distinguishable from its key comparator, 3,4-O-Isopropylidene Clindamycin (the non-epimeric analog), by a distinct HPLC retention time. This difference is a direct consequence of the C7 stereochemistry. A standard analytical method for clindamycin impurities resolves 7-epiclindamycin (RRT 0.89) from clindamycin [1]. The addition of the 3,4-acetonide group to the 7-epi framework is expected to further shift the retention time, providing a unique and reliable marker for this specific process-related impurity [2].

HPLC Analysis Pharmaceutical Quality Control Impurity Profiling

Superior Purity Specification as a Regulatory-Grade Reference Standard

3,4-O-Isopropylidene 7-Epi Clindamycin is routinely supplied with a certified purity of >95%, which is a higher and more rigorously controlled specification compared to generic clindamycin or 7-epiclindamycin bulk material. For example, generic 7-epiclindamycin is often supplied without a detailed purity certificate or at lower purity levels. This compound, as a characterized standard, is provided with detailed characterization data compliant with regulatory guidelines, making it directly suitable for use in ANDA and NDA submissions [1]. The quantitative purity difference ensures that analytical methods developed with this standard are more accurate and reliable.

Reference Standard Quality Control Regulatory Compliance

Differentiation from Phosphorylated Analogs via Unique Mass Spectrometric Fragmentation

The molecular weight of 3,4-O-Isopropylidene 7-Epi Clindamycin (465.05 g/mol) is substantially different from that of its closest phosphorylated analog, 7-Epiclindamycin 2-Phosphate (504.96 g/mol), allowing for unambiguous distinction by LC-MS. This mass difference is critical for identifying this compound as a process-related impurity rather than a degradation product or metabolite. MS/MS fragmentation patterns for the lincosamide class are well-characterized, and the unique combination of the isopropylidene group and 7-epi configuration would yield a distinct set of product ions, providing a definitive fingerprint for identification [1].

LC-MS Metabolite Identification Impurity Characterization

Validated Applications for 3,4-O-Isopropylidene 7-Epi Clindamycin in Pharma and Research


Development and Validation of HPLC Methods for Impurity Quantification in Clindamycin Drug Products

This compound is the definitive reference standard for the development and validation of stability-indicating HPLC methods. Its distinct chromatographic profile, resulting from its unique stereochemistry and protecting group, is essential for the accurate resolution and quantification of the 3,4-O-isopropylidene-7-epi impurity from the active pharmaceutical ingredient (API) and other related substances. Using this specific standard, as opposed to 7-Epi Clindamycin, ensures that the method is specific and accurate, as mandated by ICH guidelines for pharmaceutical impurity control [1].

Synthesis of 7-Epi-Clindamycin Analogs for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the 3,4-acetonide group protects the sugar hydroxyls from unwanted side reactions, enabling selective modification at the C7 position or the pyrrolidine nitrogen. This makes 3,4-O-Isopropylidene 7-Epi Clindamycin an ideal starting material for synthesizing a focused library of 7-epi-clindamycin analogs to probe the impact of C7 stereochemistry on ribosomal binding and antibacterial activity . The enhanced stability of the protected intermediate simplifies reaction work-up and increases overall synthetic efficiency compared to using the unprotected 7-Epi Clindamycin.

Preparation of 7-Epiclindamycin 2-Phosphate for Pharmacokinetic and Toxicity Studies

This compound serves as a key intermediate in the synthesis of 7-Epiclindamycin 2-Phosphate, which is a known impurity and potential metabolite of clindamycin phosphate. Its use ensures the production of high-purity 7-Epiclindamycin 2-Phosphate for use in in vivo studies assessing the safety and pharmacokinetic profile of this impurity, which is a critical component of the drug approval process [2]. The high purity of the starting material minimizes the introduction of confounding impurities into the final product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-O-Isopropylidene 7-Epi Clindamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.